molecular formula C8H6ClN5O2 B8475089 2,4-Diamino-5-chloro-6-nitroquinazoline CAS No. 27023-81-0

2,4-Diamino-5-chloro-6-nitroquinazoline

Cat. No.: B8475089
CAS No.: 27023-81-0
M. Wt: 239.62 g/mol
InChI Key: XCBMRNHSLMDGRI-UHFFFAOYSA-N
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Description

2,4-Diamino-5-chloro-6-nitroquinazoline is a useful research compound. Its molecular formula is C8H6ClN5O2 and its molecular weight is 239.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

27023-81-0

Molecular Formula

C8H6ClN5O2

Molecular Weight

239.62 g/mol

IUPAC Name

5-chloro-6-nitroquinazoline-2,4-diamine

InChI

InChI=1S/C8H6ClN5O2/c9-6-4(14(15)16)2-1-3-5(6)7(10)13-8(11)12-3/h1-2H,(H4,10,11,12,13)

InChI Key

XCBMRNHSLMDGRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar manner 2,4,6-triaminoquinazoline and 2,4,6-triamino-5-chloroquinazoline can be prepared. This is accomplished by the nitration of, for example, 2,4-diamino-5-chloroquinazoline (above) with 90% nitric acid and sulfuric acid, yielding the corresponding 2,4-diamino-5-chloro-6-nitroquinazoline. The 6-nitroquinazoline is in turn reduced by either hydrogenation in the presence of 10% palladium on carbon or by treatment with stannous chloride dihydrate, affording the corresponding 2,4,6-triaminoquinazoline. Steps A and B of Example 15 describe in detail these two steps in the reaction sequence.
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Synthesis routes and methods II

Procedure details

Nitric acid (90%), 125 mL, was stirred and cooled to -10° C., and 125 mL of 98% sulfuric acid was added dropwise. Upon completion of addition, the reaction mixture temperature was brought to 0° C., and 19.7 grams (0.10 mole) of 2,4-diamino-5-chloroquinazoline (Compound 2, prepared in a manner analogous to that of Step E of Example 1) was added. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for about 18 hours. The reaction mixture was then poured into 1500 mL of ice. The resultant mixture was made basic with 700 mL of aqueous 30% ammonia, keeping the temperature below 30° C. The mixture was cooled in an ice-bath, and the resultant solid was collected by filtration. The solid was stirred with 1000 mL of tetrahydrofuran and 500 mL of water. The mixture was filtered to remove a solid. The filtrate was diluted with 500 mL of ethyl acetate and then was concentrated under reduced pressure to a solid residue. The two solids were combined, washed with ethyl acetate, and dried, yielding 22.2 grams of 2,4-diamino-5-chloro-6-nitroquinazoline. The NMR spectrum was consistent with the proposed structure.
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